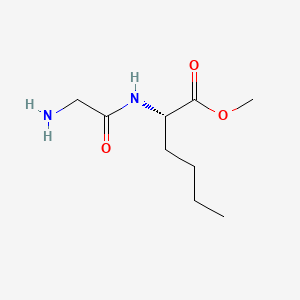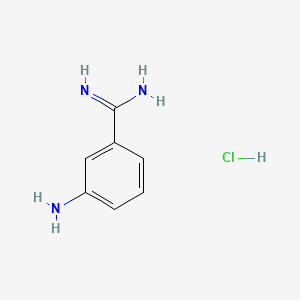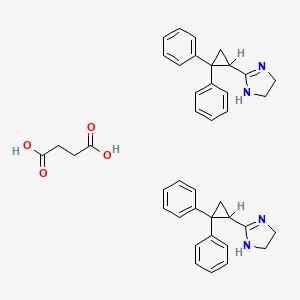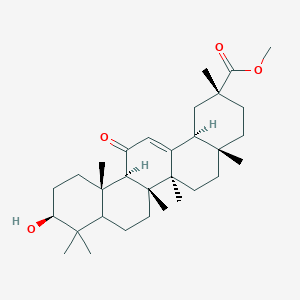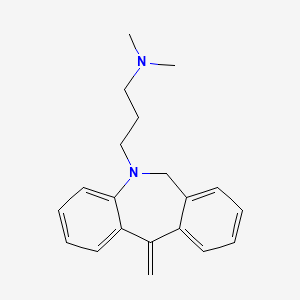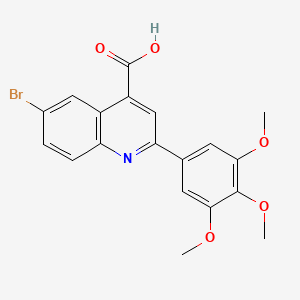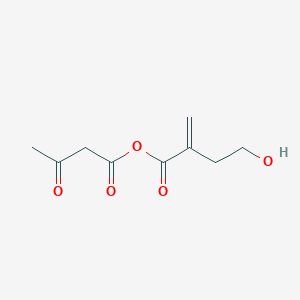
Ethenylidenecyclohexane
Overview
Description
Ethenylidenecyclohexane is an organic compound with the molecular formula C8H12. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is known for its high reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylidenecyclohexane can be synthesized through various methods, including the reaction of cyclohexanone with ethylidene triphenylphosphorane. This reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran. The reaction is carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, vinylidenecyclohexane is produced through the catalytic dehydrogenation of cyclohexane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures and pressures. The resulting product is then separated and purified using distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethenylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of vinylidenecyclohexane can yield cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens, leading to the formation of halogenated cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Ethenylidenecyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of vinylidenecyclohexane involves its reactivity with various chemical reagents. Its double bond allows it to participate in addition reactions, where it can form new bonds with other molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of oxygenated products .
Comparison with Similar Compounds
Ethenylidenecyclohexane can be compared with other similar compounds, such as:
Cyclohexene: Unlike vinylidenecyclohexane, cyclohexene has only one double bond and is less reactive.
Methylenecyclohexane: This compound has a similar structure but differs in the position of the double bond.
Cyclohexylideneethylene: This compound is an isomer of vinylidenecyclohexane and has similar reactivity but different physical properties.
Uniqueness: this compound’s unique structure, with its double bond positioned between two carbon atoms in a cyclohexane ring, gives it distinct reactivity and makes it a valuable intermediate in various chemical processes .
Properties
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,3-7H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTYEIEGPBKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205211 | |
| Record name | Cyclohexane, ethenylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-20-0 | |
| Record name | Ethenylidenecyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5664-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, ethenylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, ethenylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5664-20-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical thermal rearrangement products of vinylidenecyclohexane?
A1: Vinylidenecyclohexane, when subjected to high temperatures, primarily undergoes thermal rearrangement to yield aromatic products. Specifically, at 760°C, it forms o-xylene, toluene, and benzene. [] This tendency towards aromatization highlights the driving force for ring expansion and dehydrogenation under thermal conditions.
Q2: How does vinylidenecyclohexane behave in ene reactions with phosphaalkynes?
A2: Unlike smaller ring analogs, vinylidenecyclohexane participates in a simple ene reaction with phosphaalkynes. [] This reaction leads to the formation of a cross-conjugated phosphatriene, representing a novel phospha[3]dendralene system. The reaction stops at the monoaddition stage, showcasing the influence of ring size on the reactivity of vinylidenecyclohexane in ene reactions.
Q3: Can vinylidenecyclohexane be used as a precursor for chiral building blocks?
A3: Yes, recent research demonstrates that vinylidenecyclohexane can undergo copper-catalyzed enantioselective hydrosilylation. [] This reaction provides access to enantioenriched (cyclohexylidene)ethyl silanes, which are valuable chiral building blocks in organic synthesis. This highlights the potential of vinylidenecyclohexane in asymmetric synthesis.
Q4: Are there any regioselective transformations involving vinylidenecyclohexane?
A4: Vinylidenecyclohexane has been shown to undergo regioselective hydroalumination using a combination of phenylboronic acid (PhB(OH)2) as catalyst and aluminum chloride (AlHCl2) as the aluminum source. [] This reaction provides a synthetically useful method for generating specific allylaluminum reagents, further highlighting the versatility of vinylidenecyclohexane in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






